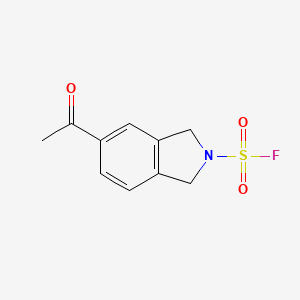![molecular formula C14H17NO2S B2661406 3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione CAS No. 866152-64-9](/img/structure/B2661406.png)
3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione” is a thiazolane derivative. Thiazolanes are heterocyclic compounds containing a five-membered ring made up of one oxygen atom, one nitrogen atom, and three carbon atoms . The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiazolane derivatives are often synthesized through cyclization reactions involving a suitable precursor containing the necessary functional groups . The tert-butyl group can be introduced through various methods, such as alkylation .Molecular Structure Analysis
The molecular structure of this compound would consist of a thiazolane ring substituted at the 3-position with a 4-(tert-butyl)benzyl group and at the 2,4-positions with oxygen atoms forming a dione group .Chemical Reactions Analysis
Thiazolane derivatives can undergo a variety of chemical reactions, including ring-opening reactions, substitutions, and additions . The presence of the dione group could make the compound susceptible to reduction reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the dione group and the tert-butyl group) would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of derivatives related to 3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione has been a subject of interest due to their potential applications in organic electronics and as intermediates in pharmaceuticals. For instance, studies have demonstrated methods for creating complex molecules through cascade synthesis processes, which can lead to compounds with unique structural and electronic properties (Kravchenko et al., 2014; Zhao, Yuan, & Zhao, 2015). These methods can provide pathways to new materials with applications in electronics and photonics.
Electronic and Optical Properties
The electronic and optical properties of compounds containing the 3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione structure or related motifs have been explored, particularly for their potential in organic electronics. For example, benzothiadiazole end-capped small molecules incorporating related structures have shown promise in field-effect transistors and organic photovoltaics due to their favorable band gaps and solid-state ordering, leading to significant photovoltaic efficiency (Sonar et al., 2013).
Antimicrobial and Antiproliferative Potential
Compounds derived from or related to 3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione have been assessed for their antimicrobial and antiproliferative activities. These studies aim to identify new therapeutic agents by exploring the structure-activity relationships of these compounds. Molecular docking analyses have suggested that certain derivatives exhibit promising interactions with targets relevant to cancer and microbial infections, indicating their potential as lead structures for developing new antimicrobial and anticancer agents (Kumar et al., 2022).
Safety And Hazards
As with any chemical compound, handling “3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione” would require appropriate safety measures. While specific safety data for this compound is not available, compounds with similar structures may cause skin and eye irritation, and may have harmful effects if inhaled or ingested .
Direcciones Futuras
Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry given the known biological activity of some thiazolane derivatives . Further studies could also investigate the compound’s physical and chemical properties, and develop efficient synthesis methods.
Propiedades
IUPAC Name |
3-[(4-tert-butylphenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-14(2,3)11-6-4-10(5-7-11)8-15-12(16)9-18-13(15)17/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWUUOQPWVXZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide](/img/structure/B2661323.png)
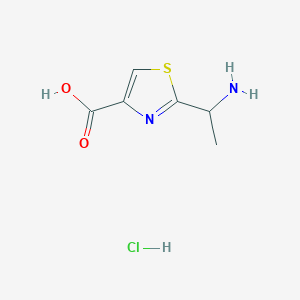

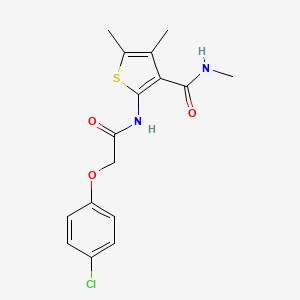
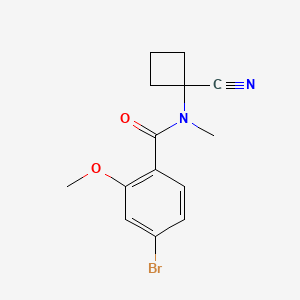
![4-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2661329.png)
![3-(4-Chlorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2661330.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2661334.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2661335.png)
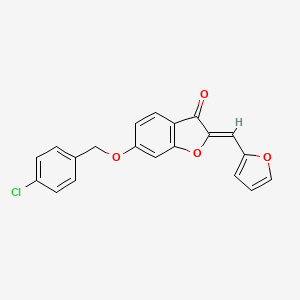
![1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2661337.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661338.png)
